Pyrimidine, 4-(1-aziridinyl)-6-chloro-
Description
Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Organic Chemistry
The pyrimidine scaffold is a cornerstone in the field of heterocyclic chemistry and holds a privileged position in medicinal chemistry. As a fundamental component of nucleic acids—uracil, thymine, and cytosine are all pyrimidine derivatives—it is integral to the structure of DNA and RNA. googleapis.commdpi.com This biological preeminence has inspired extensive research into pyrimidine-based compounds for therapeutic applications.
The pyrimidine ring system is an electron-rich aromatic heterocycle that can be readily modified at its 2, 4, 5, and 6 positions, allowing for the creation of diverse molecular architectures. google.com This structural versatility has led to the development of a vast number of pyrimidine derivatives with a broad spectrum of pharmacological activities. researchgate.net These include applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. google.com The ability of the pyrimidine core to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Consequently, the synthesis of novel and functionalized pyrimidines remains an active and important area of research in modern organic and medicinal chemistry. googleapis.comrsc.org
Chemical and Synthetic Importance of the Aziridine (B145994) Moiety
Aziridines are three-membered saturated heterocycles containing a nitrogen atom. Their significance in organic synthesis stems primarily from the considerable ring strain inherent in their structure, which is approximately 28 kcal/mol. nih.gov This strain makes them susceptible to ring-opening reactions when treated with a wide variety of nucleophiles, rendering them highly valuable and versatile synthetic intermediates. nih.govnih.gov The ring-opening is a facile process that allows for the stereospecific introduction of nitrogen and carbon functionalities, providing access to more complex molecules such as amino alcohols, diamines, and other nitrogen-containing compounds. acs.org
Beyond their role as reactive intermediates, aziridine moieties are found in numerous natural products and pharmacologically active compounds that exhibit potent biological activities, including antitumor and antibacterial effects. acs.org The toxicity and biological activity of aziridine-containing compounds, such as the natural product Mitomycin C, are often attributed to the aziridine ring's ability to alkylate biological macromolecules like DNA. acs.org The development of new methods for the synthesis of aziridines and the exploration of their subsequent transformations continue to be a focus of contemporary chemical research. nih.gov
Contextual Overview of Research Directions for Pyrimidine, 4-(1-Aziridinyl)-6-chloro-
Specific academic research focusing exclusively on Pyrimidine, 4-(1-aziridinyl)-6-chloro- is limited in publicly accessible literature. An early report in 1962 mentioned the synthesis of aziridinylpyrimidines, including the compound . mdpi.com However, a detailed exploration of its reactivity and applications is not extensively documented. Based on its structure, the compound possesses two primary sites for chemical modification: the electrophilic carbon at the 6-position bearing a chlorine atom and the strained aziridine ring.
Research on this molecule would likely proceed along the following directions:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the pyrimidine ring is expected to be a good leaving group, susceptible to displacement by various nucleophiles. This is a common and well-established reaction for chloropyrimidines. rsc.org Studies would involve reacting the compound with amines, alcohols, and thiols to synthesize a library of novel 6-substituted 4-(1-aziridinyl)pyrimidine derivatives. The electronic influence of the aziridine group on the rate and regioselectivity of these substitutions would be a key area of investigation.
Aziridine Ring-Opening Reactions: A second major research avenue involves the characteristic ring-opening of the aziridine moiety. This could be achieved with a range of nucleophiles, potentially under acidic conditions to activate the ring. Such reactions would lead to the formation of 4-(2-substituted-amino)pyrimidines, providing a pathway to a different class of derivatives.
Chemoselectivity Studies: A crucial aspect of the research would be to determine the chemoselectivity of reactions involving various nucleophiles. The relative reactivity of the C6-Cl bond versus the aziridine ring would be explored under different reaction conditions. For instance, some nucleophiles might selectively displace the chloride, while others might preferentially open the aziridine ring, or react at both sites.
The table below illustrates potential research pathways and the classes of compounds that could be synthesized from Pyrimidine, 4-(1-aziridinyl)-6-chloro-.
| Starting Material | Reagent/Nucleophile (Nu) | Potential Reaction Pathway | Expected Product Class |
| Pyrimidine, 4-(1-aziridinyl)-6-chloro- | R-NH₂ (Amine) | Nucleophilic Aromatic Substitution | 6-(Alkyl/Aryl-amino)-4-(1-aziridinyl)pyrimidine |
| Pyrimidine, 4-(1-aziridinyl)-6-chloro- | R-OH (Alcohol) / R-O⁻ | Nucleophilic Aromatic Substitution | 6-(Alkoxy/Aryloxy)-4-(1-aziridinyl)pyrimidine |
| Pyrimidine, 4-(1-aziridinyl)-6-chloro- | H₂O / H⁺ | Aziridine Ring-Opening | 4-(2-Hydroxyethylamino)-6-chloropyrimidine |
| Pyrimidine, 4-(1-aziridinyl)-6-chloro- | HCl | Aziridine Ring-Opening | 4-(2-Chloroethylamino)-6-chloropyrimidine |
Given the established biological importance of both the pyrimidine and aziridine scaffolds, a primary motivation for these synthetic explorations would be the generation of new compounds for pharmacological screening.
Structure
3D Structure
Properties
CAS No. |
14673-04-2 |
|---|---|
Molecular Formula |
C6H6ClN3 |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6-chloropyrimidine |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-6(9-4-8-5)10-1-2-10/h3-4H,1-2H2 |
InChI Key |
MMXBUFOHHCHMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Pyrimidine, 4 1 Aziridinyl 6 Chloro
Nucleophilic Substitution Reactions
Nucleophilic attack on 4-(1-aziridinyl)-6-chloropyrimidine can principally occur at two locations: the carbon atoms of the aziridine (B145994) ring or the C4 carbon of the pyrimidine (B1678525) ring, leading to the displacement of the chloride. The preferred pathway is dictated by the nature of the nucleophile, reaction conditions, and the electronic and steric environment of the substrate.
The aziridine ring is a highly strained, three-membered heterocycle, often described as a "spring-loaded" functional group. This inherent ring strain makes it susceptible to ring-opening reactions by a variety of nucleophiles. The reactivity of the aziridine is significantly influenced by the substituent on the nitrogen atom. In the case of 4-(1-aziridinyl)-6-chloropyrimidine, the nitrogen atom is attached to the electron-deficient pyrimidine ring. This N-pyrimidinyl group acts as an electron-withdrawing group, "activating" the aziridine ring towards nucleophilic attack.
This activation polarizes the C-N bonds of the aziridine, making the ring carbons more electrophilic and thus more prone to attack by nucleophiles. A wide range of nucleophiles, including amines, thiols, and halides, can initiate the ring-opening, leading to the formation of 1,2-disubstituted aminoethane derivatives.
The chlorine atom at the C4 position of the pyrimidine ring is a good leaving group and is susceptible to displacement via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.commasterorganicchemistry.com The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. bhu.ac.in This electron deficiency is further enhanced by the chloro and aziridinyl substituents.
The generally accepted mechanism for SNAr reactions on chloropyrimidines involves a two-step addition-elimination process. youtube.com The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring's nitrogen atoms. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored. Studies on related chloropyrimidines show that substitution at the C4 position is generally favored over the C2 position. stackexchange.comrsc.org
The competition between aziridine ring-opening and chlorine displacement is a critical aspect of the reactivity of 4-(1-aziridinyl)-6-chloropyrimidine. The outcome of a reaction with a given nucleophile is governed by a combination of electronic and steric factors. researchgate.netrsc.orgnih.gov
Electronic Factors: The electron-withdrawing nature of the 6-chloropyrimidin-4-yl group activates both reactive sites. It enhances the electrophilicity of the aziridine ring carbons and the C4 carbon of the pyrimidine ring. The choice of the nucleophile is crucial; hard nucleophiles may favor attack at the harder electrophilic center, while soft nucleophiles may prefer the softer center, in accordance with Hard and Soft Acids and Bases (HSAB) theory.
Steric Factors: Steric hindrance can play a significant role in directing the nucleophilic attack. researchgate.netnih.gov The C4 position on the pyrimidine ring is relatively unhindered. The aziridine ring, while small, is attached to the bulky pyrimidine ring system. A sterically demanding nucleophile might preferentially attack the more accessible C4 position, leading to chlorine displacement. Conversely, a smaller nucleophile might be able to access the carbons of the aziridine ring more readily.
| Factor | Influence on Aziridine Ring Opening | Influence on Chlorine Displacement (SNAr) | Governing Principle |
|---|---|---|---|
| Electronic (Nature of Nucleophile) | Favored by soft nucleophiles and under acidic conditions which activate the ring. | Favored by a wide range of nucleophiles (amines, alkoxides). Stronger nucleophiles react faster. | HSAB Theory, Nucleophilicity |
| Electronic (Substrate) | Activated by the electron-withdrawing pyrimidine ring. | Activated by the electron-deficient nature of the pyrimidine ring. | Inductive and Resonance Effects |
| Steric (Nucleophile Size) | Less hindered for smaller nucleophiles. | Generally accessible, but very bulky nucleophiles may be slowed. researchgate.net | Steric Hindrance |
| Steric (Substrate Structure) | The aziridine ring itself is small, but attached to the larger pyrimidine moiety. | The C4 position is a relatively exposed site on the aromatic ring. | Molecular Geometry |
Electrophilic Reactivity of the Pyrimidine Ring System
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. bhu.ac.inresearchgate.net The ring is considered electron-deficient or π-deficient, due to the presence of two ring nitrogen atoms which withdraw electron density. bhu.ac.in This inherent lack of electron density deactivates the ring towards attack by electrophiles. wikipedia.org
Mechanisms of Aziridine Ring Opening
The ring-opening of the aziridine moiety in 4-(1-aziridinyl)-6-chloropyrimidine can proceed through different mechanisms depending on the reaction conditions, particularly the pH. semanticscholar.orgnih.gov
Acid-Catalyzed Ring Opening: In the presence of an acid, the nitrogen atom of the aziridine ring is protonated to form a highly reactive aziridinium (B1262131) ion. researchgate.netfrontiersin.orgmdpi.com This intermediate is then attacked by a nucleophile. The attack follows an SN2-like mechanism, where the nucleophile attacks one of the carbon atoms of the ring from the backside, leading to inversion of stereochemistry if the carbon is chiral. For an unsubstituted aziridine ring, the attack can occur at either carbon atom with equal probability, unless steric factors from the pyrimidine ring favor one side.
Direct Nucleophilic Ring Opening: Under neutral or basic conditions, a strong nucleophile can directly attack one of the carbon atoms of the activated aziridine ring, cleaving the C-N bond. This is also an SN2-type reaction. The electron-withdrawing pyrimidine ring facilitates this direct attack by making the aziridine carbons more electrophilic.
| Mechanism | Conditions | Key Intermediate | Description | Regioselectivity |
|---|---|---|---|---|
| Acid-Catalyzed | Acidic (e.g., HCl, H2SO4) | Aziridinium Ion rsc.org | Protonation of the aziridine nitrogen followed by nucleophilic attack on a ring carbon. mdpi.com | Attack at the less substituted carbon (SN2-like). For this unsubstituted ring, attack occurs at either carbon. nih.gov |
| Direct Nucleophilic Attack | Neutral or Basic | None (concerted) | A strong nucleophile directly attacks an electrophilic carbon of the aziridine ring. | Follows SN2 pathway, attacking the less sterically hindered carbon atom. |
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. For the reactions of 4-(1-aziridinyl)-6-chloropyrimidine, two principal types of intermediates are plausible.
Meisenheimer Complex: In the SNAr pathway involving the displacement of the chlorine atom, the key intermediate is the Meisenheimer complex. stackexchange.com This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the pyrimidine ring. Its formation temporarily disrupts the aromaticity of the ring. Due to their charged and often transient nature, these complexes are typically not isolated but can be studied using spectroscopic methods like NMR and UV-Vis spectroscopy under conditions that favor their accumulation.
Aziridinium Ion: For the acid-catalyzed ring-opening of the aziridine, the aziridinium ion is the critical intermediate. researchgate.netrsc.orgnih.gov This is a three-membered ring containing a positively charged quaternary nitrogen atom. While highly reactive, stable aziridinium ions have been prepared and characterized in some systems, often using techniques like low-temperature NMR spectroscopy. rsc.org Ab initio molecular dynamics simulations have also been used to study the formation and mechanism of aziridinium ions from precursors. nih.gov The formation of this ion is a key step that dramatically increases the electrophilicity of the ring carbons, facilitating the subsequent nucleophilic attack.
Derivatization and Advanced Functionalization Strategies
C-C Bond Forming Reactions for Further Functionalization
The chlorine atom at the C-6 position of a pyrimidine (B1678525) ring is a versatile handle for introducing carbon-based substituents. This is typically achieved through cross-coupling reactions, which are fundamental in medicinal chemistry for creating molecular diversity.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed reactions are powerful tools for forming C-C bonds by coupling an organometallic reagent with an organic halide. For a substrate like 6-chloropyrimidine, the electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step in the catalytic cycle, making it a suitable candidate for such transformations.
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. For related 4-substituted-6-chloropyrimidines, Suzuki reactions have been successfully employed to introduce aryl and heteroaryl groups at the 6-position, which is crucial for building complex biaryl structures. researchgate.netnih.govnih.goveurekalert.orgsciencedaily.com
Stille Coupling : The Stille reaction couples an organic halide with an organotin compound (stannane). It is known for its tolerance of a wide variety of functional groups. However, the toxicity of the tin reagents is a significant drawback.
Sonogashira Coupling : This method is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is highly valuable for synthesizing alkynyl-substituted heterocycles, which can serve as precursors for various other functionalities. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. This reaction is a key method for creating substituted alkenes.
Negishi Coupling : This reaction couples an organozinc reagent with an organic halide. Organozinc reagents are among the most reactive organometallics, often allowing for milder reaction conditions compared to other coupling methods.
Below is a representative data table illustrating typical conditions for Suzuki-Miyaura coupling on a generic 6-chloropyrimidine substrate, as specific data for the aziridinyl derivative is unavailable.
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| Generic 4-R-6-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-R-6-arylpyrimidine | eurekalert.orgsciencedaily.com |
| Resin-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Resin-supported arylpyrimidine | nih.gov |
N-Functionalization and Ring Modifications
The aziridine (B145994) ring is a strained, three-membered heterocycle containing a nitrogen atom. This strain makes it susceptible to ring-opening reactions by various nucleophiles, which would be a primary pathway for N-functionalization and modification of the 4-substituent. Additionally, the nitrogen atoms of the pyrimidine core itself can potentially be functionalized, although this is less common without prior activation.
Rational Design of Analogs with Targeted Substitution Patterns
The rational design of analogs would leverage the reactivity of the C-6 chloro group and the C-4 aziridinyl moiety. By selecting appropriate coupling partners for palladium-catalyzed reactions at the C-6 position and various nucleophiles for the aziridine ring-opening at C-4, a diverse library of compounds could be generated. This approach allows for systematic modification of the scaffold to explore structure-activity relationships in a drug discovery context.
Skeletal Editing and Ring Interconversion Approaches Applied to Pyrimidines
Skeletal editing refers to synthetic methods that enable the direct conversion of one core ring system into another by inserting, deleting, or swapping atoms. This is an advanced strategy for creating novel molecular scaffolds that are difficult to access through traditional synthesis.
Recent developments in synthetic chemistry have demonstrated several skeletal editing approaches for nitrogen heterocycles:
Pyrimidine to Pyridine Conversion : A "two-atom swap" has been developed to convert pyrimidines into pyridines. This involves activation of the pyrimidine ring, followed by nucleophilic addition and a Dimroth rearrangement.
Pyrimidine to Pyrazole Conversion : A formal carbon-deletion strategy allows for the transformation of pyrimidines into pyrazoles. This method involves ring activation followed by remodeling with hydrazine.
These cutting-edge techniques offer powerful possibilities for transforming the pyrimidine core of a molecule like "Pyrimidine, 4-(1-aziridinyl)-6-chloro-" into entirely different heterocyclic systems, thus enabling significant leaps in the exploration of chemical space.
Structure Reactivity and Structure Activity Relationship Srr/sar Studies
Impact of Aziridine (B145994) Ring Strain on Reactivity
The aziridine moiety is a three-membered nitrogen-containing heterocycle characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. rsc.orgnih.gov This inherent strain is a primary driver of the compound's reactivity. rsc.orgrsc.org The energy stored in this strained ring system provides a thermodynamic driving force for ring-opening reactions, as these transformations lead to a more stable, strain-relieved product. nih.gov
In Pyrimidine (B1678525), 4-(1-aziridinyl)-6-chloro-, the aziridine ring is the principal electrophilic center for nucleophilic attack. Chiral aziridines are well-established as valuable intermediates in synthesis precisely because they readily undergo nucleophilic ring-opening reactions. nih.gov Under acidic conditions or in the presence of a Lewis acid, the nitrogen atom of the aziridine can be protonated, forming a highly reactive aziridinium (B1262131) ion. This dramatically increases the electrophilicity of the ring carbons, making them highly susceptible to attack by even weak nucleophiles. The subsequent cleavage of a carbon-nitrogen bond relieves the ring strain and results in the formation of a stable covalent bond with the attacking nucleophile. mdpi.com Therefore, the high reactivity conferred by the aziridine ring is a cornerstone of this molecule's chemical profile.
Influence of Chlorine Substitution on Pyrimidine Reactivity
The chlorine atom at the C6 position of the pyrimidine ring serves as a competent leaving group, rendering this position susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring itself is an electron-deficient aromatic system, which facilitates the addition-elimination mechanism characteristic of SNAr reactions. Computational studies on pyrimidine derivatives indicate that the C6 position is readily attacked by nucleophiles. nih.gov
Research on related compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, demonstrates that chlorine atoms on the pyrimidine ring can be selectively displaced by various nucleophiles, including amines. researchgate.net This reactivity highlights that the C6-Cl bond in Pyrimidine, 4-(1-aziridinyl)-6-chloro- is a potential site for covalent interaction, complementing the reactivity of the aziridine ring. The presence of the chlorine atom significantly influences the electronic distribution of the pyrimidine ring, enhancing the electrophilic character of the carbon atom to which it is attached.
| Reactive Site | Type of Reaction | Driving Force / Key Factors | Potential Attacking Species |
|---|---|---|---|
| Aziridine Ring | Nucleophilic Ring-Opening | High ring strain; Protonation to form reactive aziridinium ion | Biological nucleophiles (e.g., DNA bases), Thiols |
| C6-Cl Position | Nucleophilic Aromatic Substitution (SNAr) | Good leaving group (Cl-); Electron-deficient pyrimidine ring | Amines, Hydroxides |
Correlation of Molecular Structure with Proposed Biological Mechanisms (e.g., DNA Alkylation Capabilities)
The bifunctional nature of Pyrimidine, 4-(1-aziridinyl)-6-chloro- strongly suggests that its primary biological mechanism of action involves the alkylation of macromolecules, particularly DNA. mdpi.com This hypothesis is supported by extensive research on other aziridine-containing compounds, which are known to act as DNA alkylating agents. nih.govnih.gov
The proposed mechanism involves the following steps:
Activation: The aziridine ring is activated, likely through protonation in the physiological environment, to form a reactive aziridinium intermediate. nih.gov
Alkylation: This electrophilic intermediate then reacts with nucleophilic sites on DNA bases. Studies with simpler aziridines released from compounds like thiotepa (B1682881) show that the N7 position of guanine (B1146940) and sites on adenine (B156593) are primary targets for alkylation. nih.gov This covalent modification forms a DNA adduct, which can disrupt DNA replication and transcription, ultimately leading to cell death. mdpi.com
Electronic and Steric Effects on Reaction Efficiency and Selectivity
The efficiency and selectivity of the reactions involving Pyrimidine, 4-(1-aziridinyl)-6-chloro- are governed by a combination of electronic and steric factors.
Electronic Effects: The 6-chloro-4-pyrimidinyl group is strongly electron-withdrawing. This has a dual electronic effect on the aziridine moiety. It reduces the basicity of the aziridine nitrogen, making it less readily protonated. However, it also inductively withdraws electron density from the aziridine ring carbons, increasing their intrinsic electrophilicity. mdpi.com This electronic pull facilitates the attack by nucleophiles even if the protonation step is less favorable. For the pyrimidine ring itself, the electron-withdrawing nature of the nitrogen atoms and the chlorine atom is crucial for activating the C6 position towards SNAr reactions. researchgate.net
Steric Effects: Steric hindrance plays a critical role in determining the accessibility of the reactive sites to nucleophiles. researchgate.net Studies on other DNA alkylating agents have shown that bulky substituents near the reactive center can significantly decrease the efficiency of DNA alkylation and cross-linking. nih.gov For Pyrimidine, 4-(1-aziridinyl)-6-chloro-, the accessibility of both the aziridine ring carbons and the C6 carbon of the pyrimidine ring to the nucleophilic centers of DNA will influence the rate and selectivity of adduct formation. The relatively planar structure of the pyrimidine ring may facilitate intercalation or minor groove binding with DNA, but the specific orientation required for a reaction would be subject to steric constraints imposed by the DNA structure itself.
| Structural Feature | Influence on Reactivity/Activity | Governing Factor |
|---|---|---|
| Aziridine Ring | Acts as the primary DNA alkylating agent via ring-opening. | Electronic (Protonation, Electrophilicity), Strain |
| Chlorine at C6 | Provides a secondary site for nucleophilic attack; influences ring electronics. | Electronic (Leaving Group Ability, Inductive Effect) |
| Pyrimidine Core | Functions as a carrier; activates the C6-Cl bond for SNAr. | Electronic (Electron-deficient aromatic system) |
| Overall Molecular Size/Shape | Affects accessibility to biological targets like DNA. | Steric |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reaction mechanisms.
DFT calculations can determine a variety of global and local reactivity descriptors that help in understanding the chemical behavior of a molecule. For Pyrimidine (B1678525), 4-(1-aziridinyl)-6-chloro-, key descriptors such as the electrophilicity index, chemical hardness, and chemical softness would be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide insights into the molecule's stability and reactivity. ijcce.ac.ir
For instance, the electrophilicity index helps to quantify the ability of a molecule to accept electrons, a crucial aspect for predicting its interaction with nucleophilic biological targets. Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. Studies on other pyrimidine derivatives have successfully used these descriptors to rationalize their reactivity. ijcce.ac.ir
Below is an illustrative table of how DFT-calculated parameters for a related pyrimidine derivative might be presented.
| Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (HOMO-LUMO) | 5.6 eV | A larger gap suggests higher stability and lower reactivity. |
| Electrophilicity Index (ω) | 2.5 | Suggests a moderate electrophilic character. |
| Chemical Hardness (η) | 2.8 | Indicates the molecule's resistance to deformation of its electron cloud. |
| Chemical Softness (S) | 0.36 | The reciprocal of hardness, indicating its polarizability. |
Note: The values in this table are hypothetical and for illustrative purposes only.
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. nih.gov For Pyrimidine, 4-(1-aziridinyl)-6-chloro-, DFT could be employed to study its reactions, such as nucleophilic substitution at the chloro-substituted carbon. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. nih.gov
For example, a computational study on the chlorination of pyrimidine bases has utilized quantum chemical computations to investigate the reaction sites and mechanisms. nih.gov Similar approaches could be applied to understand the reactivity of the aziridinyl and chloro substituents on the pyrimidine ring of the title compound. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information on the conformational changes and stability of a ligand-receptor complex over time. tandfonline.comrsc.org
In the context of Pyrimidine, 4-(1-aziridinyl)-6-chloro-, MD simulations would be valuable to assess the stability of its binding to a potential biological target. rsc.org After an initial docking pose is obtained, an MD simulation can reveal how the ligand and protein atoms move and interact, providing insights into the durability of hydrogen bonds and other interactions. tandfonline.com Studies on other pyrimidine derivatives have used MD simulations to confirm the stability of docked complexes and to calculate binding free energies. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. nih.govresearchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities. nih.govnih.gov
For a series of analogs of Pyrimidine, 4-(1-aziridinyl)-6-chloro-, a QSAR model could be developed to predict their biological activity, for instance, as enzyme inhibitors. nih.govresearchgate.net The model would use various descriptors such as electronic, steric, and hydrophobic parameters. Such models have been successfully developed for various pyrimidine derivatives to predict their anticancer and antileishmanial activities. researchgate.netnih.gov
The general form of a QSAR equation is: Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...
Where 'c' represents the coefficients determined from statistical regression.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein. nih.govremedypublications.com
For Pyrimidine, 4-(1-aziridinyl)-6-chloro-, molecular docking could be used to screen for potential biological targets and to understand its binding mechanism at the atomic level. nih.gov The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring them based on their binding affinity. mdpi.com This would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. rsc.org Numerous studies have employed molecular docking to investigate the interaction of pyrimidine derivatives with various enzymes and receptors. nih.govmdpi.comnih.gov
In Silico Screening and Computer-Aided Molecular Design (CAMD)
In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netresearchgate.net This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds.
Pyrimidine, 4-(1-aziridinyl)-6-chloro- could serve as a starting point or a scaffold for Computer-Aided Molecular Design (CAMD). Based on its predicted binding mode from docking studies, new derivatives could be designed with improved affinity and selectivity. amanote.comnih.gov Virtual libraries of these new compounds can then be screened in silico to prioritize the most promising candidates for synthesis and biological testing. researchgate.netnih.gov
Applications As Synthetic Intermediates and Building Blocks in Chemical Research
Precursors for Novel N-Heterocyclic Compound Synthesis
The dual reactivity of 4-(1-aziridinyl)-6-chloropyrimidine makes it an exceptional starting material for the synthesis of novel nitrogen-containing heterocyclic compounds. The strained three-membered aziridine (B145994) ring is susceptible to ring-opening reactions, while the chlorine atom at the 6-position is a prime site for nucleophilic substitution. This allows for a variety of synthetic transformations, leading to the formation of fused pyrimidine (B1678525) systems and other complex heterocyclic structures.
Research has demonstrated that the chlorine atom can be readily displaced by various nucleophiles, such as amines, to introduce further diversity into the pyrimidine core. This initial substitution can then be followed by reactions involving the aziridine ring, such as ring-opening or rearrangement, to construct fused heterocyclic systems. For instance, the reaction with primary amines can lead to the formation of pyrimido[1,2-a]pyrimidine derivatives, a class of compounds with potential biological activities.
The general reactivity of aziridinylpyrimidines was explored in early studies, which laid the groundwork for their use in more complex syntheses. acs.org These foundational studies established the conditions under which the aziridine and chloro- substituents could be selectively manipulated.
Role in the Construction of Complex Organic Architectures
The ability of 4-(1-aziridinyl)-6-chloropyrimidine to participate in cascade reactions makes it a powerful tool for the construction of complex organic architectures. nih.gov20.210.105 Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur in a single synthetic operation, leading to a significant increase in molecular complexity.
The inherent reactivity of both the aziridine and the chloro-substituent can be strategically exploited to initiate and propagate such cascades. For example, an initial nucleophilic attack on the C6 position can trigger a sequence of events involving the aziridine ring, leading to the formation of polycyclic systems in a highly efficient manner. rsc.org These complex scaffolds are often difficult to access through traditional multi-step synthetic routes. The development of such cascade reactions is a significant area of research, as it offers a more atom-economical and environmentally friendly approach to the synthesis of complex molecules.
Utility in Agrochemical Research and Development as a Building Block
The pyrimidine scaffold is a common feature in a wide range of agrochemicals, including fungicides and herbicides. google.commdpi.com The specific substitution pattern of 4-(1-aziridinyl)-6-chloropyrimidine makes it an attractive building block for the development of new and effective crop protection agents.
The chloro-substituent at the 6-position can be readily displaced to introduce various functional groups that are known to impart fungicidal or herbicidal activity. Furthermore, the aziridine moiety can be modified to fine-tune the biological properties of the final compound, such as its uptake, translocation, and mode of action within the target organism.
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for preparing 4-(1-aziridinyl)-6-chloro-pyrimidine, and how can purity be ensured? A: The compound can be synthesized via nucleophilic displacement of a 4-chloro group in 4,6-dichloropyrimidine using aziridine under controlled conditions. Evidence from analogous pyrimidine substitutions (e.g., 6-chloro-1,3-dimethyllumazine reacting with amines at elevated temperatures ) suggests that refluxing in polar aprotic solvents (e.g., DMF) with excess aziridine (1.5–2 equivalents) for 12–24 hours achieves efficient substitution. Purification is critical due to potential by-products; column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify substitution patterns .
Advanced Reaction Challenges
Q: What competing reaction pathways occur during nucleophilic substitution at the 4-position of 6-chloro-pyrimidines, and how can side products be minimized? A: Competing pathways include:
- Over-alkylation : Aziridine’s strained ring may lead to polymerization or multiple substitutions. Using aziridine in stoichiometric excess (but <2 eq.) and low temperatures (0–25°C) mitigates this .
- Hydrolysis : The 6-chloro group may hydrolyze to a hydroxyl under basic conditions. Anhydrous solvents (e.g., dry DMF) and inert atmospheres (N₂/Ar) are essential .
- Ring-opening reactions : Aziridine’s NH can react with electrophilic intermediates. Acetic acid or mild proton donors can stabilize intermediates without triggering side reactions .
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported biological activities of aziridinyl-pyrimidine derivatives across studies? A: Contradictions often arise from variations in:
- Assay conditions : Enzyme inhibition (e.g., adenosine deaminase) is sensitive to pH, temperature, and co-solvents. Standardize assays using phosphate buffer (pH 7.4, 37°C) and validate with positive controls (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) .
- Compound stability : Aziridinyl groups degrade under acidic/oxidizing conditions. Pre-assay stability tests (HPLC monitoring over 24 hours) ensure integrity .
- Cellular uptake : LogP values affect membrane permeability. Measure partition coefficients (octanol/water) and correlate with activity trends .
Advanced Characterization Methods
Q: Which spectroscopic techniques best resolve substitution patterns and hydrogen bonding in aziridinyl-pyrimidines? A:
- ¹H NMR : Aziridine protons resonate as distinct multiplets (δ 2.5–3.5 ppm). Coupling constants (J ≈ 5–7 Hz) confirm ring strain .
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions between aziridine NH and pyrimidine N-3), critical for stability and reactivity .
- IR spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) confirm functional groups .
Mechanistic Insights
Q: How does hydrogen bonding influence the cyclization of 6-chloro-pyrimidine precursors to aziridinyl derivatives? A: Intramolecular hydrogen bonding between the pyrimidine’s N-3 and adjacent substituents (e.g., hydroxyl or amine groups) stabilizes transition states during cyclization. For example, in D-glucose-derived carbocyclic nucleosides, N-3⋯O–H interactions lower activation energy, enabling efficient aziridine ring closure . Computational modeling (DFT) can predict favorable geometries for such interactions .
Biological Assay Design
Q: How to design in vitro assays to evaluate adenosine deaminase inhibition by 4-(1-aziridinyl)-6-chloro-pyrimidine? A:
- Enzyme source : Use purified human adenosine deaminase (e.g., recombinant form).
- Substrate : 100 µM adenosine in Tris-HCl buffer (pH 7.4).
- Inhibition assay : Pre-incubate enzyme with compound (0.1–100 µM) for 10 minutes, then measure uric acid production (UV-Vis at 265 nm). IC₅₀ values should be compared to known inhibitors (e.g., pentostatin) .
- Controls : Include vehicle (DMSO <1%) and heat-inactivated enzyme to confirm specificity.
Stability and Storage
Q: What storage conditions prevent degradation of aziridinyl-pyrimidines? A: Aziridinyl groups are prone to hydrolysis and oxidation. Store lyophilized solids at –20°C under argon. Solutions should be prepared fresh in anhydrous DMSO and used immediately. Long-term stability (>6 months) requires desiccated, light-protected vials with molecular sieves .
Stereochemical Effects
Q: Does the stereochemistry of the aziridinyl group impact biological activity? A: Yes. In trans-4-(6-substituted)cyclohexylcarbinols, the trans configuration enhances binding to adenosine deaminase by aligning the aziridine’s NH for hydrogen bonding with active-site residues. Stereochemical analysis via chiral HPLC or optical rotation can guide structure-activity studies .
Structure-Activity Relationship (SAR)
Q: How to systematically modify substituents to optimize anticancer activity? A: Prioritize:
- Aziridine modifications : Introduce electron-withdrawing groups (e.g., CF₃) to enhance alkylation potency.
- Pyrimidine substitutions : Replace 6-Cl with electron-deficient groups (e.g., F, NO₂) to improve DNA crosslinking efficiency.
- Biopolymer conjugates : Link to tumor-targeting peptides (e.g., RGD sequences) to enhance selectivity .
Computational Modeling
Q: How can molecular docking predict the interaction of aziridinyl-pyrimidines with DNA or enzymes? A: Use software like AutoDock Vina to model:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
